molecular formula C9H6BrNO B2923389 8-Bromoisoquinolin-4-ol CAS No. 864738-31-8

8-Bromoisoquinolin-4-ol

Cat. No.: B2923389
CAS No.: 864738-31-8
M. Wt: 224.057
InChI Key: IURMCZMKZBTSLW-UHFFFAOYSA-N
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Description

8-Bromoisoquinolin-4-ol is a chemical compound with the molecular formula C9H6BrNO It is a derivative of isoquinoline, characterized by the presence of a bromine atom at the 8th position and a hydroxyl group at the 4th position on the isoquinoline ring

Chemical Reactions Analysis

8-Bromoisoquinolin-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The bromine atom can be reduced to form isoquinolin-4-ol.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Cyclization: The compound can undergo cyclization reactions to form complex heterocyclic structures.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the use of palladium-catalyzed reactions can lead to the formation of various substituted isoquinolines .

Scientific Research Applications

8-Bromoisoquinolin-4-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Bromoisoquinolin-4-ol involves its interaction with specific molecular targets and pathways. The bromine atom and hydroxyl group play crucial roles in its reactivity and binding affinity to biological targets. The compound can interact with enzymes and receptors, leading to modulation of their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound can interfere with cellular processes such as DNA replication and protein synthesis .

Comparison with Similar Compounds

8-Bromoisoquinolin-4-ol can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

8-bromoisoquinolin-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO/c10-8-3-1-2-6-7(8)4-11-5-9(6)12/h1-5,12H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IURMCZMKZBTSLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=NC=C2C(=C1)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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